1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-12-5-4-8-20-17(12)21-18(24)13-9-22(10-13)16(23)11-25-15-7-3-2-6-14(15)19/h2-8,13H,9-11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMIYOASMAAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategies
The azetidine ring is constructed via intramolecular alkylation of γ-chloroamines, a method refined by. In this approach, tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate serves as a key intermediate, synthesized by treating γ-chlorobutyramide with sodium hydride in tetrahydrofuran (THF). The reaction proceeds at 25–35°C, achieving yields of 68–72%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH) |
| Temperature | 25–35°C |
| Yield | 68–72% |
Hydrolysis to Azetidine-3-Carboxylic Acid
The tert-butyl protecting group is removed via acid-mediated hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM). Subsequent neutralization with aqueous sodium bicarbonate yields azetidine-3-carboxylic acid, confirmed by IR spectroscopy (C=O stretch at 1707 cm⁻¹).
Acylation with 2-(2-Fluorophenoxy)Acetyl Chloride
Activation of the Carboxylic Acid
Azetidine-3-carboxylic acid is activated using oxalyl chloride in the presence of catalytic dimethylformamide (DMF). This generates the acyl chloride intermediate, which reacts with 2-(2-fluorophenoxy)ethanol under Steglich conditions.
Optimized Acylation Protocol:
Spectroscopic Confirmation
The product, 1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl chloride, is characterized by ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.65 (s, 2H, OCH₂CO), 4.10–3.95 (m, 4H, azetidine-H).
Coupling with 3-Methylpyridin-2-Amine
Amide Bond Formation
The acyl chloride intermediate is coupled with 3-methylpyridin-2-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent. Diisopropylethylamine (DIPEA) serves as the base in acetonitrile at 0°C.
Coupling Reaction Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 0°C → room temperature |
| Yield | 78% |
Purification and Analysis
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7), yielding a white solid. HRMS confirms the molecular ion [M+H]⁺ at m/z 386.1421 (calc. 386.1418). ¹³C NMR (DMSO-d₆) displays signals at δ 169.8 (C=O), 158.2 (C-F), and 148.5 (pyridine-C).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time for the acylation step by 40%, though yields remain comparable (82–84%). This method minimizes thermal degradation of the fluorophenoxy group.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic azetidine-3-carboxylic acid achieves enantiomeric excess (ee) >99%. This approach is critical for producing optically pure intermediates for chiral derivatives.
Industrial-Scale Considerations
Solvent Recycling
Dichloromethane is recovered via distillation (bp 40°C) with >90% efficiency, reducing environmental impact.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Azetidine-3-carboxylic acid | 2200 |
| 2-(2-Fluorophenoxy)ethanol | 1800 |
| HATU | 9500 |
HATU represents 62% of total raw material costs, necessitating exploration of cheaper alternatives like propane phosphonic acid anhydride (T3P).
Chemical Reactions Analysis
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Modifications
The following table highlights structural analogs and their modifications relative to the target compound:
Pharmacological and Physicochemical Implications
Azetidine Core vs. Larger Rings
- The azetidine ring (four-membered) in the target compound provides greater rigidity compared to piperidine (six-membered) or pyrrolidine (five-membered) rings seen in analogs like N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide . This rigidity may enhance target binding specificity by reducing conformational entropy losses during interaction .
Fluorinated Aromatic Moieties
- The 2-fluorophenoxy group is a common feature among analogs, improving lipophilicity (logP) and resistance to oxidative metabolism. In contrast, non-fluorinated analogs (e.g., methoxyphenethyl derivatives in ) may exhibit faster metabolic clearance.
Amide Substituents
Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique azetidine ring structure combined with a fluorophenoxyacetyl moiety. The presence of the fluorine atom is significant for enhancing lipophilicity and potentially improving blood-brain barrier penetration.
Research indicates that this compound acts primarily by inhibiting specific enzymes involved in metabolic pathways. Notably, it has shown activity against N-myristoyltransferase (NMT), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. The inhibition of NMT disrupts lipid metabolism in the parasite, leading to its death .
Biological Activity Data
The biological activity of the compound can be summarized in the following table:
| Activity | IC50 (μM) | Target | Reference |
|---|---|---|---|
| NMT Inhibition | 0.002 | T. brucei NMT | |
| Antiparasitic Activity | 0.7 | Proliferation Assay | |
| Ligand Efficiency | 0.36 | Binding Affinity | |
| Selectivity over Human Enzymes | 3-fold | Human NMT1 |
Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of various compounds against T. brucei, this compound demonstrated significant antiparasitic effects with an EC50 value of 0.7 μM. This suggests its potential as a lead compound for developing new treatments for trypanosomiasis .
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship of the azetidine scaffold. Modifications to the pyridyl headgroup resulted in compounds with enhanced selectivity against T. brucei while maintaining low toxicity to human cells. One derivative exhibited an IC50 value comparable to the parent compound but with increased selectivity for the target enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
